1,4-Benzenediol, 2-hexadecyl-
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Overview
Description
1,4-Benzenediol, 2-hexadecyl- is a chemical compound that belongs to the class of alkylated benzenediols It is characterized by the presence of a long hexadecyl chain attached to the benzene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-hexadecyl- can be achieved through a green, lithium salt-free method. This involves the use of water/ethanol as the solvent and potassium carbonate as a base. The reaction typically involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and the selected aldehyde . The aldolic condensation under basic conditions is followed by an isomerization of the exocyclic alpha-beta unsaturated ketone moiety to the more stable aromatic derivative .
Industrial Production Methods
Industrial production methods for 1,4-Benzenediol, 2-hexadecyl- are not well-documented. the green synthesis method mentioned above provides a scalable and environmentally friendly approach that could be adapted for industrial use.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-hexadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed.
Substitution: Various substituted benzenediols are produced depending on the substituent used.
Scientific Research Applications
1,4-Benzenediol, 2-hexadecyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential use in drug formulations due to its biological activity.
Industry: Used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2-hexadecyl- involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediol (Hydroquinone): A simpler analog without the long alkyl chain.
1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups at different positions.
1,2-Benzenediol (Catechol): Another isomer with hydroxyl groups at adjacent positions.
Uniqueness
1,4-Benzenediol, 2-hexadecyl- is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity, making it more suitable for applications involving lipid environments, such as in biological membranes and industrial lubricants.
Properties
CAS No. |
4595-26-0 |
---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-hexadecylbenzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19-21(23)17-18-22(20)24/h17-19,23-24H,2-16H2,1H3 |
InChI Key |
MKJMXPFTCHYBRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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